molecular formula C18H16N2O B7537829 N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide

Cat. No. B7537829
M. Wt: 276.3 g/mol
InChI Key: DXOMKPGYCFGBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, several studies have been conducted to investigate the effects of NMN on various biological processes.

Mechanism of Action

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide works by increasing the levels of NAD+ in cells. NAD+ plays a crucial role in cellular metabolism and energy production. It is also involved in DNA repair and regulation of gene expression. By increasing the levels of NAD+, N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide can improve cellular metabolism and energy production, reduce oxidative stress, and improve DNA repair.
Biochemical and Physiological Effects:
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has several biochemical and physiological effects, including improved cellular metabolism and energy production, reduced oxidative stress, improved DNA repair, and regulation of gene expression. N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has also been shown to improve cognitive function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. However, one of the limitations of using N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide is its cost, as it can be expensive to produce and purchase.

Future Directions

There are several future directions for research on N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide, including investigating its effects on other biological processes such as immune function and inflammation. Studies could also investigate the optimal dosage and duration of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide supplementation for maximum health benefits. Additionally, research could focus on developing more efficient and cost-effective methods of producing N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide. Overall, the potential health benefits of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide make it an exciting area of research with many possibilities for future discoveries.

Synthesis Methods

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the conversion of precursor molecules into N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide. Enzymatic synthesis is considered to be a more efficient and environmentally friendly method of producing N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide.

Scientific Research Applications

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has been the subject of several scientific studies, which have investigated its potential health benefits. Some of the areas of research include aging, metabolism, and neurodegenerative diseases. Studies have shown that N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide supplementation can increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has also been shown to improve cognitive function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(18(21)17-8-4-5-11-19-17)13-14-9-10-15-6-2-3-7-16(15)12-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMKPGYCFGBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide

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